molecular formula C10H8BrNO B184049 3-bromo-4-methylquinolin-2(1H)-one CAS No. 37778-22-6

3-bromo-4-methylquinolin-2(1H)-one

Cat. No.: B184049
CAS No.: 37778-22-6
M. Wt: 238.08 g/mol
InChI Key: ATONPIUAJAKDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-methylquinolin-2(1H)-one: is a chemical compound with the molecular formula C10H8BrNO. It is a member of the carbostyril family, which is a class of heterocyclic compounds containing a carbazole ring system. This compound is also known by its systematic name, 3-bromo-4-methyl-2(1H)-quinolinone . Carbostyril compounds are known for their diverse biological activities and have been studied for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbostyril, 3-bromo-4-methyl-, typically involves the bromination of 4-methylcarbostyril. One common method includes the reaction of 4-methylcarbostyril with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3-position .

Industrial Production Methods: Industrial production of carbostyril, 3-bromo-4-methyl-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 3-bromo-4-methylquinolin-2(1H)-one, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Quinolinones: Formed through substitution reactions.

    Alcohol Derivatives: Formed through reduction reactions.

Scientific Research Applications

Chemistry: 3-bromo-4-methylquinolin-2(1H)-one, is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals .

Biology: In biological research, carbostyril derivatives have been studied for their antimicrobial and plant growth-promoting activities. The compound’s ability to interact with biological systems makes it a subject of interest for developing new bioactive molecules .

Medicine: Its derivatives have shown promise as antimicrobial agents and are being investigated for their therapeutic potential .

Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its unique properties make it suitable for various industrial applications.

Comparison with Similar Compounds

    3-Hydroxycarbostyril: Known for its antimicrobial activity.

    3-Methoxycarbostyril: Displays plant growth-promoting effects.

    4-Phenylcarbostyril: Enhances plant growth activity.

Uniqueness: 3-bromo-4-methylquinolin-2(1H)-one, is unique due to the presence of the bromine atom at the 3-position and the methyl group at the 4-position. These substitutions confer distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

This compound, is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of new materials and bioactive molecules. Ongoing research continues to explore its full potential in various fields.

Properties

IUPAC Name

3-bromo-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATONPIUAJAKDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191223
Record name Carbostyril, 3-bromo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37778-22-6
Record name 3-Bromo-4-methyl-carbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037778226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-4-methyl-carbostyril
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbostyril, 3-bromo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methyl-carbostyril
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR4WL7429E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.